molecular formula C11H17ClN2O B174137 1-(3-Methoxyphenyl)piperazine hydrochloride CAS No. 16015-70-6

1-(3-Methoxyphenyl)piperazine hydrochloride

Cat. No. B174137
CAS RN: 16015-70-6
M. Wt: 228.72 g/mol
InChI Key: QOQLPYRYJCBRNU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)piperazine is a piperazine derivative . It is an inhibitor of the human α1β2γ2 GABAA receptor and is used as an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, used to treat depression and post-traumatic stress .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)piperazine can be found in various chemical databases .


Chemical Reactions Analysis

1-(3-Methoxyphenyl)piperazine hydrochloride is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Methoxyphenyl)piperazine include a refractive index of n20/D 1.5815 (lit.), a boiling point of 150 °C/0.5 mmHg (lit.), and a density of 1.114 g/mL at 25 °C (lit.) .

Scientific Research Applications

Discovery and Bioactivity in HIV-1 Treatment

Researchers have synthesized a range of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, revealing that certain bis(heteroaryl)piperazines (BHAPs) are significantly more potent in inhibiting the HIV-1 reverse transcriptase enzyme. These findings have been pivotal in the preclinical evaluation of compounds for HIV-1 treatment (Romero et al., 1994).

Anticonvulsant Potential

A study on kojic acid derivatives incorporating substituted piperazine derivatives highlighted potential anticonvulsant properties. Specific compounds demonstrated activity in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests without neurotoxicity, indicating a promising direction for the development of antiepileptic drugs (Aytemir et al., 2010).

Alpha-Adrenoceptors Affinity and Antagonistic Properties

Research on 1,4-substituted piperazine derivatives, including those with 1-(o-methoxyphenyl)piperazine moieties, has shown significant affinity towards alpha 1- and alpha 2-adrenoceptors. These findings are important for understanding the potential therapeutic applications of these compounds in modulating adrenergic activity (Marona et al., 2011).

Application in Nanomedicine for Imaging

Methoxyphenyl piperazine has been used to develop targeted optical imaging agents in the field of nanomedicine. The synthesis of silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate demonstrates its potential for sensitive detection in imaging applications (Chaturvedi et al., 2018).

Synthesis of Novel Derivatives

Efforts in synthesizing novel derivatives of 1-(2-methoxyphenyl)piperazine have resulted in compounds showing promising affinities towards serotonergic receptors and potential antidepressant-like activity. Such studies are crucial in developing new pharmacotherapies for mental health disorders (Waszkielewicz et al., 2015).

Serotonin Receptor Antagonists

The development of [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([(18)F]p-MPPF) has offered new insights into serotonin neurotransmission, with potential applications in positron emission tomography (PET) for neurological studies (Plenevaux et al., 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As an important intermediate in the preparation of various pharmaceuticals, 1-(3-Methoxyphenyl)piperazine hydrochloride continues to be a subject of research and development .

properties

IUPAC Name

1-(3-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQLPYRYJCBRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)piperazine hydrochloride

CAS RN

6968-76-9, 16015-70-6
Record name Piperazine, 1-(3-methoxyphenyl)-, hydrochloride (1:2)
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Record name N-(3-Methoxyphenyl)piperazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC66266
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Record name 1-(3-methoxyphenyl)piperazine
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Record name N-(3-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com
K Otsubo, J Matsubara, K Kitano… - Chemical and …, 1997 - jstage.jst.go.jp
A hydroxylated metabolite (Sa) of 7-hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl] acetyl] amino]-2, 2, 4, 6-tetramethylindan (OPC-14117), which is a novel cerebroprotective agent …
Number of citations: 2 www.jstage.jst.go.jp
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com
C Kikuchi, T Ando, T Watanabe, H Nagaso… - Journal of medicinal …, 2002 - ACS Publications
A series of tetrahydrobenzindoles was prepared, and the affinity of these compounds for the 5-hydroxytryptamine 7 (5-HT 7 ) receptor and other receptors was evaluated. Most of the …
Number of citations: 78 pubs.acs.org

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